Cas no 18212-62-9 (4-Methyl-1,2,3-thiadiazole)
4-Methyl-1,2,3-thiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-methylthiadiazole
- 4-Methyl-1,2,3-thiadiazol
- 4-Methyl-1,2,3-thiadiazole
- methyl-thiadiazole
- SCHEMBL156583
- MFCD06411534
- NSC-610455
- EN300-126995
- 1,2,3-Thiadiazole, 4-methyl-
- methylthiadiazole
- CS-10903
- DTXSID50326702
- G19233
- DB-011013
- AKOS006283489
- W-206299
- 18212-62-9
- NSC610455
- 4-Methyl-1,2,3-thiadiazole
-
- MDL: MFCD06411534
- Inchi: 1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3
- InChI Key: OFFFOVCCGHKJES-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=N1
Computed Properties
- Exact Mass: 100.01000
- Monoisotopic Mass: 100.01
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 48.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Density: 1.226
- Boiling Point: 138.5°C at 760 mmHg
- Flash Point: 43°C
- Refractive Index: 1.54
- PSA: 54.02000
- LogP: 0.84650
4-Methyl-1,2,3-thiadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methyl-1,2,3-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR300907-1g |
4-Methyl-1,2,3-thiadiazole |
18212-62-9 | 95 | 1g |
£167.00 | 2024-05-25 | |
| Apollo Scientific | OR300907-5g |
4-Methyl-1,2,3-thiadiazole |
18212-62-9 | 5g |
£760.00 | 2023-09-01 | ||
| abcr | AB224230-1 g |
4-Methyl-1,2,3-thiadiazole, 95%; . |
18212-62-9 | 95% | 1 g |
€271.30 | 2023-07-20 | |
| Enamine | EN300-126995-0.05g |
4-methyl-1,2,3-thiadiazole |
18212-62-9 | 95% | 0.05g |
$48.0 | 2023-06-08 | |
| Enamine | EN300-126995-0.1g |
4-methyl-1,2,3-thiadiazole |
18212-62-9 | 95% | 0.1g |
$72.0 | 2023-06-08 | |
| Enamine | EN300-126995-0.25g |
4-methyl-1,2,3-thiadiazole |
18212-62-9 | 95% | 0.25g |
$104.0 | 2023-06-08 | |
| Enamine | EN300-126995-0.5g |
4-methyl-1,2,3-thiadiazole |
18212-62-9 | 95% | 0.5g |
$163.0 | 2023-06-08 | |
| Enamine | EN300-126995-1.0g |
4-methyl-1,2,3-thiadiazole |
18212-62-9 | 95% | 1g |
$209.0 | 2023-06-08 | |
| Enamine | EN300-126995-2.5g |
4-methyl-1,2,3-thiadiazole |
18212-62-9 | 95% | 2.5g |
$444.0 | 2023-06-08 | |
| Enamine | EN300-126995-5.0g |
4-methyl-1,2,3-thiadiazole |
18212-62-9 | 95% | 5g |
$836.0 | 2023-06-08 |
4-Methyl-1,2,3-thiadiazole Suppliers
4-Methyl-1,2,3-thiadiazole Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-Methyl-1,2,3-thiadiazole
Introduction to 4-Methyl-1,2,3-thiadiazole (CAS No. 18212-62-9)
4-Methyl-1,2,3-thiadiazole, identified by the Chemical Abstracts Service Number (CAS No.) 18212-62-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the thiadiazole class, which is characterized by a six-membered ring containing two nitrogen atoms and one sulfur atom. The presence of a methyl group at the 4-position introduces additional functional diversity, making it a valuable scaffold for medicinal chemistry investigations.
The structural motif of 4-Methyl-1,2,3-thiadiazole imparts unique electronic and steric properties that influence its reactivity and interaction with biological targets. The thiadiazole core is known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. These characteristics have positioned 4-Methyl-1,2,3-thiadiazole as a promising candidate for further exploration in drug discovery programs.
In recent years, there has been growing interest in developing novel derivatives of thiadiazole-based compounds due to their demonstrated efficacy in preclinical studies. Researchers have been particularly focused on modulating the substituents around the thiadiazole ring to optimize potency and selectivity. The methyl group in 4-Methyl-1,2,3-thiadiazole serves as a key structural feature that can be further functionalized to enhance its pharmacological profile.
One of the most compelling aspects of 4-Methyl-1,2,3-thiadiazole is its potential application in the development of small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, studies have shown that thiadiazole derivatives can interact with enzymes such as kinases and phosphodiesterases, which are critical in regulating cellular processes. The methyl substitution at the 4-position may influence binding affinity and metabolic stability, making it an attractive moiety for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have enabled more efficient screening of thiadiazole derivatives like 4-Methyl-1,2,3-thiadiazole for their biological activity. Molecular docking simulations and virtual screening techniques have been employed to identify lead compounds with high binding affinity to therapeutic targets. These computational approaches have accelerated the drug discovery process by reducing the need for extensive experimental trials.
The synthesis of 4-Methyl-1,2,3-thiadiazole involves multi-step organic reactions that typically begin with readily available precursors. The introduction of the thiadiazole ring is achieved through cyclization reactions involving sulfur-containing compounds and nitrogen sources. The subsequent methylation at the 4-position can be performed using alkylating agents under controlled conditions to ensure regioselectivity. Advances in synthetic methodologies have improved the efficiency and scalability of producing this compound for research purposes.
In addition to its pharmaceutical applications, 4-Methyl-1,2,3-thiadiazole has shown promise in materials science due to its ability to form coordination complexes with metal ions. These metal complexes exhibit unique optical and electronic properties that make them useful in applications such as luminescent materials and catalysts. The versatility of thiadiazole derivatives continues to inspire innovation across multiple scientific disciplines.
The safety profile of 4-Methyl-1,2,3-thiadiazole is another critical consideration in its development as a potential therapeutic agent. Preliminary toxicology studies have been conducted to assess its acute and chronic effects on living organisms. These studies aim to identify any potential hazards associated with exposure to this compound while ensuring its safe use in laboratory settings and future clinical trials.
As research into 4-Methyl-1,2,3-thiadiazole progresses, collaboration between academic institutions and pharmaceutical companies will be essential to translate laboratory findings into tangible therapeutic benefits. The integration of interdisciplinary approaches—combining organic chemistry, medicinal chemistry, biochemistry, and computational biology—will drive the discovery of novel derivatives with enhanced pharmacological properties.
In conclusion,4-Methyl-1,2,3-thiadiazole (CAS No. 18212-62-9) represents a structurally intriguing compound with significant potential in pharmaceutical development。 Its unique chemical properties make it a valuable scaffold for designing new drugs targeting various diseases。 Ongoing research efforts are expected to yield more insights into its biological activities, synthetic pathways, and industrial applications, further solidifying its role as a key compound in modern chemical biology。
18212-62-9 (4-Methyl-1,2,3-thiadiazole) Related Products
- 27643-15-8(1,2,3-Thiadiazole-4-carboxaldehyde)
- 147123-29-3(1,2,3-Thiadiazole, 4-[(methylthio)methyl]-)
- 101541-87-1(4-ethenyl-1,2,3-thiadiazole)
- 94843-33-1(1,2,3-Thiadiazole, 4-ethyl-)
- 105408-47-7((1,2,3-thiadiazol-4-yl)methanethiol)
- 1334147-54-4(1,2,3-thiadiazol-4-ylmethanamine hydrochloride)
- 147123-31-7(1,2,3-Thiadiazole, 4-(fluoromethyl)-)
- 50868-99-0(1,2,3-Thiadiazol-4-ylmethanol)
- 152513-90-1(1,2,3-thiadiazol-4-ylmethanamine)
- 136918-76-8(4-(bromomethyl)-1,2,3-thiadiazole)